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This guide provides an in-depth exploration of the foundational methodology developed by
Margaret O. Dayhoff and her colleagues in the 1970s to create the Point Accepted Mutation
(PAM) 1 matrix. This work laid the cornerstone for sequence alignment scoring systems and
our quantitative understanding of protein evolution.

Core Concepts: The Accepted Point Mutation and
the PAM Unit

The development of the PAM matrix is predicated on two central ideas: the "accepted point
mutation" and the "PAM unit" of evolutionary distance.

o Accepted Point Mutation (PAM): An accepted point mutation is the replacement of one amino
acid for another in a protein sequence that has been accepted by natural selection and has
become fixed in a species or lineage.[1][2] This implies that the new amino acid preserves
the protein's essential function.[3] Dayhoff's work focused exclusively on these successful
substitutions, which are observable when comparing homologous proteins.[2]

o The PAM Unit: One PAM unit represents an evolutionary distance over which, on average,
1% of the amino acids in a sequence have undergone an accepted point mutation.[4][5]
Therefore, the PAM1 matrix models the expected amino acid substitutions for proteins that
have diverged by 1 PAM.[6][7] It is crucial to note that this is a measure of mutational events,
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not the final percentage of different amino acids, as some sites may mutate multiple times or
revert to their original state over longer evolutionary periods.[8][9]

Experimental and Computational Protocol for PAM1
Matrix Development

The construction of the PAM1 matrix was a meticulous process that integrated data collection,
phylogenetic analysis, and mathematical modeling based on a Markov chain model of protein
evolution.[9][10]

The foundation of the PAM model was empirical data derived from real protein sequences.

o Data Source: Dayhoff and her team compiled alignments from 71 families of closely related
proteins.[1][2][9]

» Selection Criteria: To ensure that observed differences were the result of single mutational
events rather than multiple, superimposed mutations at the same site, only protein
sequences sharing at least 85% identity were included.[6][9][10] This high degree of
similarity justifies the assumption that a mismatch at a given position is the result of a single
substitution.[9][11]

To count mutations accurately, the evolutionary relationships between the sequences had to be

established.

» Methodology: For each of the 71 protein families, a phylogenetic tree was constructed. Using
the principle of maximum parsimony, the sequences of the ancestral proteins at the internal
nodes of the tree were inferred.[1][10][11] Maximum parsimony aims to find the evolutionary
tree that requires the fewest mutational events to explain the observed sequences at the
leaves.[11] This allowed for the direct comparison of ancestor-descendant or closely related

sister sequences.

By comparing the inferred ancestral sequences with their descendants, the researchers could
count the specific amino acid changes that had occurred.

o Mutation Counting: From the 71 phylogenetic trees, a total of 1,572 accepted point mutations
were observed and tallied.[1][9] These counts formed a 20x20 triangular matrix, denoted as
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the Accepted Point Mutation Matrix (A). Each off-diagonal element, Aij, represents the
number of times amino acid j was observed to mutate into amino acid i (or vice versa, as the
initial matrix is symmetric).[2][10]

Table 1: Accepted Point Mutation Counts (Aij) This table summarizes the 1,572 observed
mutations accumulated from closely related sequences.[2]
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Source: Adapted from Dayhoff et al., Atlas of Protein Sequence and Structure, Vol. 5, Suppl. 3,
1978.[2]

To turn mutation counts into probabilities, Dayhoff needed to account for the fact that some
amino acids are more common than others and some are inherently more likely to mutate.

» Amino Acid Frequencies (fi): The overall frequency of each of the 20 amino acids in the
dataset was calculated. This provides the background probability of finding a given amino
acid.[2]

o Relative Mutability (mj): A crucial insight was that amino acids do not mutate at the same
rate. The relative mutability for each amino acid (j) was calculated. This value is proportional
to the number of times an amino acid has been observed to mutate, normalized by its
frequency of occurrence in the dataset.[2][11] The mutability of Alanine was arbitrarily set to
100 for normalization.[11]

Table 2: Amino Acid Frequency and Relative Mutability

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


http://compbio.berkeley.edu/class/c246/Reading/dayhoff-1978-apss.pdf
http://compbio.berkeley.edu/class/c246/Reading/dayhoff-1978-apss.pdf
http://compbio.berkeley.edu/class/c246/Reading/dayhoff-1978-apss.pdf
https://cs.rice.edu/~ogilvie/comp571/pam/
https://cs.rice.edu/~ogilvie/comp571/pam/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Amino Acid Frequency (fi) Relative Mutability (mi)
Ala (A) 0.087 100
Arg (R) 0.041 65
Asn (N) 0.040 134
Asp (D) 0.047 106
Cys (C) 0.033 20
Gln (Q) 0.038 93
Glu (E) 0.050 102
Gly (G) 0.089 49
His (H) 0.034 66
lle (1) 0.037 96
Leu (L) 0.085 40
Lys (K) 0.081 56
Met (M) 0.015 94
Phe (F) 0.040 41
Pro (P) 0.051 56
Ser (S) 0.070 120
Thr (T) 0.058 97
Trp (W) 0.010 18
Tyr (Y) 0.030 41
Val (V) 0.065 74

Source: Adapted from Dayhoff et al., Atlas of Protein Sequence and Structure, Vol. 5, Suppl. 3,
1978.[2]
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The final step was to combine these data points into the PAM1 matrix, where each element Mij
represents the probability of amino acid j being replaced by amino acid i over 1 PAM of
evolutionary distance.

o Methodology:

o Off-diagonal elements (i # j): The probability of amino acid j mutating to i (Mij) is calculated
as: M_ij=(A*m_j*A_ij)) / Z_Kk(A_kj) where A is a proportionality constant, mj is the
mutability of amino acid j, and Aij is the count of i-j mutations.[8][11]

o The Constant A: The constant A is chosen to ensure that the total probability of mutation
equals 1% for an average amino acid, consistent with the 1 PAM definition.[2][11]
Specifically, 1% of amino acids should change over this interval.[4]

o Diagonal elements (i =j): The probability that an amino acid j does not mutate (Mjj) is
calculated as: M_jj =1 - Z_{i#j} M_ij This ensures that the sum of probabilities in each
column of the matrix is 1.[2]

The resulting matrix is the PAM1 Mutation Probability Matrix. It is important to note this matrix
is not symmetric; the probability of J changing to I is not the same as | changing to J.[12]

Visualization of the PAM1 Matrix Development
Workflow

The following diagram illustrates the logical flow of the entire process, from initial data
collection to the final generation of the PAM1 matrix.
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Caption: Workflow for the development of the Dayhoff PAM1 matrix.
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From Probabilities to Scoring: The Log-Odds Matrix

While the mutation probability matrix is the core of the model, for practical use in sequence
alignment, a scoring matrix is required. This is derived by converting the probabilities into log-
odds scores.

o Methodology: The score Sij for aligning amino acid i with j is calculated as: S_ij = log (M_ij /
f i) Here, Mij is the probability of amino acid j changing to i over a specific PAM distance, and
fi is the background frequency of amino acid i.[6] This score represents the likelihood of the
alignment occurring due to homology versus random chance. A positive score indicates a
more likely than chance substitution, while a negative score indicates a less likely one.[10]

Extrapolation to Higher PAM Matrices

The PAM1 matrix, representing a small evolutionary divergence, serves as the basis for
modeling more distant relationships. Higher-order PAM matrices (e.g., PAM250) are derived by
multiplying the PAM1 matrix by itself n times (PAMn = PAM1n).[6][13] This extrapolation is
based on the Markovian assumption that each amino acid substitution is independent of
previous changes at that site.[8] PAM250, which corresponds to approximately 20% sequence
identity, became a widely used standard for detecting distant evolutionary relationships.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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